2-(Isopropyl(methyl)amino)ethanol
Overview
Description
2-(Isopropyl(methyl)amino)ethanol, also known as N-Isopropylethanolamine, is a secondary amine . It is an amber to straw-colored liquid . The molecular formula is (CH3)2CHNHCH2CH2OH and the molecular weight is 103.16 .
Synthesis Analysis
Tertiary alcohols, like this compound, can be synthesized from carbon nucleophiles and ketones . The alcohol is synthesized from simpler starting materials through a process that involves an alkynide ion acting as the nucleophile that reacts with the ketone .Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds. There are 7 non-H bonds, 3 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Alcohols, including this compound, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .Physical And Chemical Properties Analysis
This compound has a boiling point of 172 °C and a density of 0.897 g/mL at 25 °C . It is slightly less dense than water . Alcohols generally have higher boiling points compared to other hydrocarbons with equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Scientific Research Applications
Antifertility Activity
Research has shown that 2-(isopropylamino)-ethanol, an analogue of 2-(Isopropyl(methyl)amino)ethanol, demonstrates significant postcoital antifertility effects in rodents. This compound effectively prevented implantation in treated female rats, indicating its potential utility in reproductive studies and contraceptive development (Menegola et al., 1998).
Ethanol Metabolism and Neurological Effects
Several studies have explored the impact of ethanol on neurological receptors and functions, providing insights into how compounds like this compound might interact with these systems:
- Ethanol exposure has been shown to influence AMPAR-mediated synaptic transmission in the hippocampal region, suggesting that alterations in this process could contribute to disorders associated with fetal alcohol spectrum disorder (Puglia & Valenzuela, 2009).
- Chronic ethanol ingestion has been found to up-regulate NMDAR1 receptor subunit immunoreactivity in the rat hippocampus, providing a possible neurochemical substrate for features associated with ethanol dependence and withdrawal (Trevisan et al., 1994).
Methionine Bioavailability
The metabolic fate of the isopropyl ester of 2-hydroxy-4-(methylthio)-butanoic acid, a derivative related to this compound, has been studied in dairy cows. This research provides valuable information on the bioavailability of methionine, an essential amino acid, highlighting the potential of such compounds in nutritional science (Graulet et al., 2005).
Ethanol's Neuropharmacological Actions
The interaction of ethanol with GABA receptors and its potential antagonistic effects by certain compounds offers a pathway for understanding the neuropharmacological actions of ethanol and related substances. This research could inform the development of therapeutic strategies for conditions like alcohol dependence (Suzdak et al., 1986).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7(3)4-5-8/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNAQFDQREXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286402 | |
Record name | 2-[Methyl(propan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2893-49-4 | |
Record name | N-Isopropyl-N-methylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2893-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 45488 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2893-49-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Methyl(propan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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